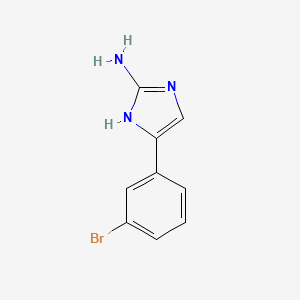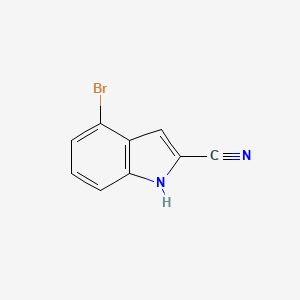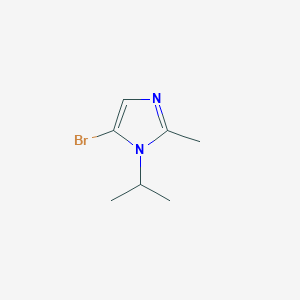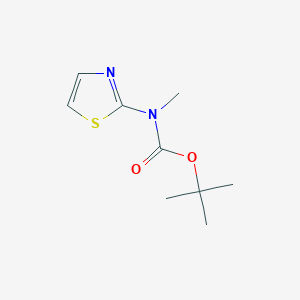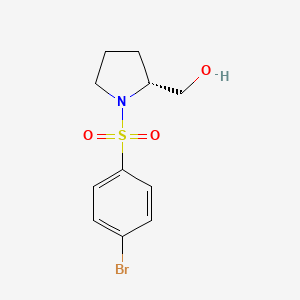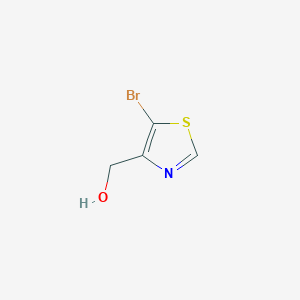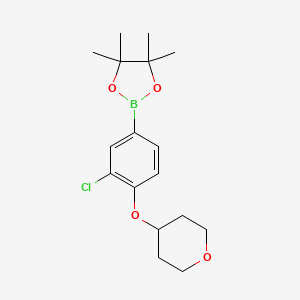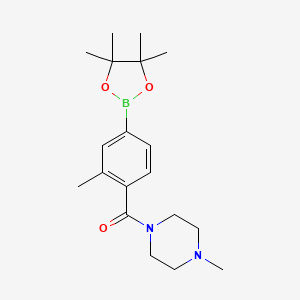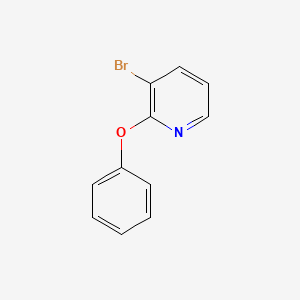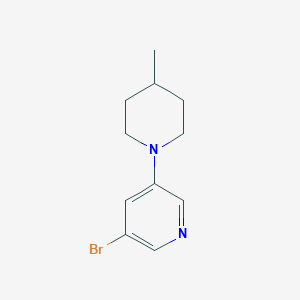
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Overview
Description
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine is a research chemical with the CAS number 1289048-18-5 . It has a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(4-methylpiperidin-1-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 4-methylpiperidin-1-yl group . The Smiles notation for this compound is CC1CCN(CC1)C2=CC(=CN=C2)Br .Scientific Research Applications
Application
The study explores the antimicrobial features of new Imidazo[4,5-b]pyridine derivatives. These compounds are synthesized from 5-bromopyridine-2,3-diamine and benzaldehyde, resulting in 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
Method
The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
Results
The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
2. Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine
Application
The study describes the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
Method
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
Results
Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
3. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
Application
The study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Method
The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine, which is a more efficient and versatile method compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .
Results
The overall yield of the synthesis could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
4. Synthesis and Application of Trifluoromethylpyridines
Application
The study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Method
Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
5. Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
Application
The study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Method
The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine, which is a more efficient and versatile method compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .
Results
The overall yield of the synthesis could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
6. Pyridines, Dihydropyridines and Piperidines
Application
The study provides an overview of the synthesis and biological activities of pyridines, dihydropyridines, and piperidines . These compounds are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Method
The synthesis of these compounds involves various methods and depends on the specific compound being synthesized .
Results
From inferences of studies of various research groups throughout the world, it can be concluded that there are requirements for further research on this medicinally active basic nucleus as they possess multi-functional properties .
properties
IUPAC Name |
3-bromo-5-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-2-4-14(5-3-9)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPKRQEOOYXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



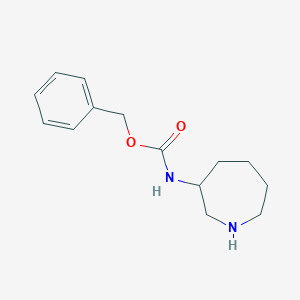
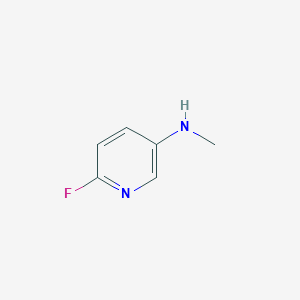
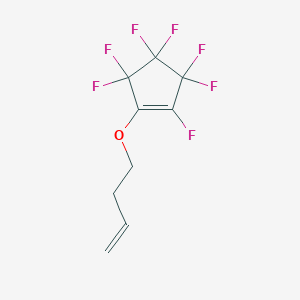
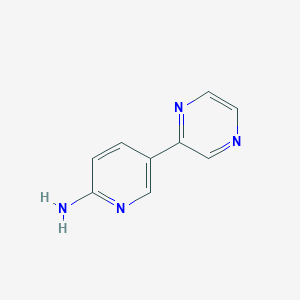
![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)
